Cas no 1375216-45-7 (5-Hydroxy-2-methylphenylboronic acid)

5-Hydroxy-2-methylphenylboronic acid 化学的及び物理的性質
名前と識別子
-
- (5-Hydroxy-2-methylphenyl)boronic acid
- 1375216-45-7
- ONNUFDZTGJBMSO-UHFFFAOYSA-N
- AKOS022181669
- CS-0134061
- 5-Hydroxy-2-methylphenylboronic acid
- EN300-3212057
- (5-Hydroxy-2-methylphenyl)boronicacid
- B-(5-hydroxy-2-methylphenyl)boronic acid
- DB-186761
- D71410
- Boronic acid, B-(5-hydroxy-2-methylphenyl)-
- BS-20880
- DTXSID80726918
- MFCD17011972
-
- MDL: MFCD17011972
- インチ: InChI=1S/C7H9BO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9-11H,1H3
- InChIKey: ONNUFDZTGJBMSO-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)O)B(O)O
計算された属性
- せいみつぶんしりょう: 152.0644743g/mol
- どういたいしつりょう: 152.0644743g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
5-Hydroxy-2-methylphenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB310004-250 mg |
5-Hydroxy-2-methylphenylboronic acid, 98%; . |
1375216-45-7 | 98% | 250mg |
€212.00 | 2023-04-26 | |
TRC | H972560-25mg |
5-Hydroxy-2-methylphenylboronic acid |
1375216-45-7 | 25mg |
$75.00 | 2023-05-18 | ||
Alichem | A242000224-500mg |
5-Hydroxy-2-methylphenylboronic acid |
1375216-45-7 | 98% | 500mg |
980.00 USD | 2021-06-15 | |
abcr | AB310004-1 g |
5-Hydroxy-2-methylphenylboronic acid, 98%; . |
1375216-45-7 | 98% | 1g |
€475.50 | 2023-04-26 | |
Alichem | A242000224-1g |
5-Hydroxy-2-methylphenylboronic acid |
1375216-45-7 | 98% | 1g |
1,819.80 USD | 2021-06-15 | |
Matrix Scientific | 204497-1g |
(5-Hydroxy-2-methylphenyl)boronic acid |
1375216-45-7 | 1g |
$602.00 | 2023-09-10 | ||
Enamine | EN300-3212057-1.0g |
(5-hydroxy-2-methylphenyl)boronic acid |
1375216-45-7 | 1.0g |
$228.0 | 2023-07-06 | ||
Enamine | EN300-3212057-1g |
(5-hydroxy-2-methylphenyl)boronic acid |
1375216-45-7 | 1g |
$228.0 | 2023-09-04 | ||
A2B Chem LLC | AA50946-250mg |
5-Hydroxy-2-methylphenylboronic acid |
1375216-45-7 | 98% | 250mg |
$120.00 | 2024-04-20 | |
Aaron | AR00145Q-1g |
Boronic acid, B-(5-hydroxy-2-methylphenyl)- |
1375216-45-7 | 95% | 1g |
$292.00 | 2025-02-12 |
5-Hydroxy-2-methylphenylboronic acid 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
5-Hydroxy-2-methylphenylboronic acidに関する追加情報
5-Hydroxy-2-methylphenylboronic acid (CAS No. 1375216-45-7): A Versatile Compound in Modern Chemistry and Pharmaceutical Research
5-Hydroxy-2-methylphenylboronic acid (CAS No. 1375216-45-7) is a significant compound in the field of modern chemistry and pharmaceutical research. This boronic acid derivative has gained considerable attention due to its unique properties and potential applications in various scientific domains. In this article, we will delve into the chemical structure, synthesis methods, and recent advancements in the use of 5-Hydroxy-2-methylphenylboronic acid.
The chemical structure of 5-Hydroxy-2-methylphenylboronic acid is characterized by a phenyl ring substituted with a hydroxyl group at the 5-position and a methyl group at the 2-position, with a boronic acid functional group attached to the phenyl ring. This specific arrangement of functional groups imparts unique reactivity and stability to the compound, making it a valuable reagent in organic synthesis and catalysis.
One of the primary applications of 5-Hydroxy-2-methylphenylboronic acid is in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The boronic acid functional group acts as an efficient coupling partner, facilitating the formation of carbon-carbon bonds under mild conditions. Recent studies have shown that 5-Hydroxy-2-methylphenylboronic acid can be used to synthesize complex molecules with high efficiency and selectivity, making it an indispensable tool in synthetic chemistry.
In addition to its role in organic synthesis, 5-Hydroxy-2-methylphenylboronic acid has shown promise in medicinal chemistry. The presence of the hydroxyl and methyl groups on the phenyl ring can influence the biological activity and pharmacokinetic properties of derived compounds. For instance, recent research has explored the use of 5-Hydroxy-2-methylphenylboronic acid-derived compounds as potential inhibitors of specific enzymes involved in disease pathways. These studies have highlighted the compound's potential as a lead molecule for drug discovery.
The synthesis of 5-Hydroxy-2-methylphenylboronic acid can be achieved through various methods, including direct boronation of substituted phenols and multistep synthetic routes. One common approach involves the reaction of 5-hydroxy-2-methylbenzeneboronate with a suitable boron source, followed by hydrolysis to form the boronic acid. Advances in green chemistry have also led to the development of more environmentally friendly synthetic methods, reducing waste and improving sustainability.
The physical properties of 5-Hydroxy-2-methylphenylboronic acid, such as its solubility in polar solvents and its stability under various reaction conditions, make it suitable for use in both laboratory-scale experiments and industrial processes. Its low toxicity and environmental impact further enhance its appeal as a reagent in pharmaceutical and chemical industries.
In conclusion, 5-Hydroxy-2-methylphenylboronic acid (CAS No. 1375216-45-7) is a versatile compound with significant applications in modern chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an essential reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Moreover, its potential as a lead molecule for drug discovery underscores its importance in medicinal chemistry. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its role in scientific innovation.
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